molecular formula C17H15N3O4S B2947742 Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 481704-89-6

Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2947742
CAS No.: 481704-89-6
M. Wt: 357.38
InChI Key: IOHWEIHCVYNGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a fused heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure incorporates a phenyl group at position 3, an acetamido substituent at position 5, and an ethyl carboxylate moiety at position 1.

Properties

IUPAC Name

ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-17(23)14-12-9-25-15(18-10(2)21)13(12)16(22)20(19-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHWEIHCVYNGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320767
Record name ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

481704-89-6
Record name ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or triethylamine (Et₃N).

  • Addition: Various electrophiles and nucleophiles can participate in addition reactions under controlled conditions.

Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often characterized by advanced analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to modulate biological targets makes it a valuable candidate for drug discovery.

Industry: The industrial applications of this compound include its use in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various industrial products, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may bind to these targets, modulating their activity and leading to desired biological outcomes. The pathways involved in these interactions are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Thienopyridazine vs. Pyrazolopyrimidine Derivatives

A key distinction lies in the central heterocycle. While the target compound contains a thieno[3,4-d]pyridazine core, pyrazolo[3,4-d]pyrimidine derivatives (Figure 15A–K in ) share fused-ring systems but differ in heteroatom placement. For example:

  • Pyrazolo[3,4-d]pyrimidines (e.g., 1-phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine) feature a pyrimidine ring fused to a pyrazole, whereas thienopyridazines combine pyridazine with thiophene. This difference influences electronic properties and binding affinities.

Table 1: Core Heterocycle Comparison

Compound Class Core Structure Key Substituents Biological Relevance
Thieno[3,4-d]pyridazine Thiophene + pyridazine Acetamido, phenyl, ethyl ester A1 receptor modulation
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine Varied anilino, thioketone Kinase inhibition, antiviral

Substituent-Specific Comparisons

Ethyl 5-Amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate (CAS 123542-47-2)

This analogue replaces the acetamido group at position 5 with an amino substituent. Key differences include:

  • Molecular Weight: The amino variant has a molecular weight of 315.35 g/mol (C15H13N3O3S) vs. ~357.4 g/mol for the acetamido derivative (estimated for C17H15N3O4S).
  • Solubility: The acetamido group increases lipophilicity (predicted logP ~2.1 vs.
  • Biological Activity: Amino-substituted thienopyridazines (e.g., 13a in ) are synthesized as adenosine A1 receptor antagonists, while acetamido derivatives may act as allosteric enhancers, mimicking 2-amino-3-benzoylthiophenes reported by Bruns & Fergus .

Table 2: Substituent Impact on Properties

Position Substituent Compound Example Molecular Weight Predicted logP Key Activity
5 NH2 CAS 123542-47-2 315.35 1.5 A1 antagonist
5 NHAc Target compound ~357.4 2.1 Putative allosteric enhancer
3 4-Methoxyphenyl PubChem analog () ~373.4 2.3 Enhanced electronic effects

Functional Group Modifications in Related Scaffolds

2-Amino-3-benzoylthiophenes

highlights 2-amino-3-benzoylthiophenes as A1 receptor allosteric enhancers. The target compound’s thienopyridazine core shares the thiophene moiety but integrates additional rigidity via pyridazine fusion. This rigidity may stabilize bioactive conformations, improving receptor binding kinetics compared to simpler thiophene derivatives .

4-Methoxyphenyl Substitution

A PubChem analogue () replaces the phenyl group at position 3 with 4-methoxyphenyl. This modification could enhance binding affinity but requires empirical validation .

Biological Activity

Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C17H15N3O4S
  • Molecular Weight : 357.38 g/mol
  • IUPAC Name : this compound

This compound features a thienopyridazine core, which is known for its diverse biological activities. The presence of an acetamido group enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies on various cancer cell lines indicated that it induces apoptosis and inhibits cell proliferation.

Case Study: Hepatocellular Carcinoma

A study conducted on HepG2 cells (a liver cancer cell line) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Oxidative Stress : In cancer cells, it promotes oxidative stress leading to cellular damage and apoptosis.
  • Targeting Signaling Pathways : It modulates various signaling pathways associated with cell survival and proliferation.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models suggest a low toxicity profile at therapeutic doses, although further studies are required to fully understand its safety profile.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate and its derivatives?

The compound is synthesized via multi-step reactions, including Gewald reactions for thiophene ring formation and subsequent functionalization. For example, substituents on the phenyl ring (e.g., chloro or methoxy groups) are introduced during cyclization steps, with yields optimized using anhydrous solvents like DMF and catalysts such as Pd(PPh₃)₄ . Key intermediates are characterized by 1H^1 \text{H} and 13C^{13} \text{C} NMR, IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed via HPLC, while structural confirmation relies on spectral techniques:

  • NMR : Chemical shifts (e.g., δ 1.44 ppm for ethyl CH₃, 7.25–7.66 ppm for aromatic protons) .
  • MS : ESI+ spectra match calculated molecular weights (e.g., 350.04 for C₁₅H₁₄ClN₃O₃S) .
  • IR : Peaks at 1681–1727 cm⁻¹ confirm carbonyl groups .

Q. What preliminary biological screening data exist for this compound?

Early studies identify it as an allosteric modulator of adenosine A1 receptors (A1AR), with radioligand binding assays showing 23% inhibition of 3H^3\text{H}-DPCPX displacement and a 60% "AE score" (allosteric enhancer activity) . These assays use HEK293 cells expressing A1AR and measure cAMP accumulation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) impact adenosine A1 receptor modulation?

  • Chloro-substituted derivatives : Compound 28 (3-chlorophenyl) shows enhanced binding affinity compared to the parent structure, attributed to increased electron-withdrawing effects stabilizing receptor interactions .
  • Methoxy-substituted derivatives : Compound 13e (4-methoxyphenyl) exhibits reduced potency, likely due to steric hindrance or altered hydrogen bonding .
  • Hydroxyl groups : Introduction of 4-hydroxyphenyl (13d) improves solubility but reduces membrane permeability, as shown in logP calculations .

Q. What experimental approaches resolve contradictions between allosteric vs. orthosteric binding mechanisms?

Kinetic dissociation assays using 3H^3\text{H}-CCPA (agonist) or 3H^3\text{H}-DPCPX (antagonist) are critical. For example, compound 60 binds allosterically but shows partial orthosteric displacement, confirmed via:

  • Schild analysis : Non-parallel rightward shifts in concentration-response curves .
  • Mutagenesis studies : Mutation of A1AR transmembrane domains (e.g., T277A) abolishes allosteric modulation .

Q. How is X-ray crystallography applied to study this compound’s interactions with biological targets?

SHELX programs (e.g., SHELXL for refinement) resolve crystal structures of ligand-receptor complexes. For example:

  • Data collection : High-resolution (≤1.8 Å) synchrotron data at 100 K.
  • Refinement : R-factors <0.054 validate model accuracy . Challenges include disorder in phenyl rings, addressed via TLS parameterization .

Q. What strategies optimize brain penetration for tau aggregation inhibition studies?

  • LogD adjustments : Introducing polar groups (e.g., acetamido) lowers logD from 3.2 to 2.5, enhancing blood-brain barrier permeability .
  • In vivo PK/PD : Intraperitoneal administration in transgenic mouse models shows 40% reduction in hippocampal tau aggregates at 10 mg/kg .

Data Contradiction and Validation

Q. How are discrepancies between computational predictions and experimental binding data addressed?

  • MD simulations : Compare predicted binding poses (AutoDock Vina) with experimental mutagenesis. For example, a predicted hydrogen bond with N254 is invalidated by N254A mutant assays .
  • SAR validation : Libraries of 32 derivatives are screened to identify outliers; QSAR models refine predictions using Hammett constants for substituent effects .

Q. What analytical methods confirm the compound’s stability under physiological conditions?

  • LC-MS stability assays : Incubation in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours shows <5% degradation.
  • Degradation products : Identified via HRMS as hydrolyzed carboxylate (m/z 287.08) and deacetylated analogs .

Methodological Best Practices

Q. How are radioligand dissociation assays optimized for allosteric modulator screening?

  • Buffer conditions : 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA .
  • Controls : Include orthosteric antagonists (e.g., DPCPX) to validate allosteric profiles. A >30% change in koffk_{\text{off}} confirms positive modulation .

Q. What computational tools predict metabolic liabilities of this scaffold?

  • CYP450 metabolism : MetaSite predicts oxidation at the thiophene sulfur (major pathway), confirmed via human liver microsome assays .
  • Metabolite ID : UPLC-QTOF identifies sulfoxide and N-deacetylated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.